molecular formula C16H16N2O2S B2631249 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(naphthalen-2-yloxy)ethan-1-one CAS No. 851863-46-2

1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(naphthalen-2-yloxy)ethan-1-one

Cat. No.: B2631249
CAS No.: 851863-46-2
M. Wt: 300.38
InChI Key: XMLCIQQAPYVSOT-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(naphthalen-2-yloxy)ethan-1-one is a synthetic hybrid organic compound of significant interest in modern pharmacological and antibacterial research. This molecule features a 4,5-dihydro-1H-imidazole (imidazoline) core, a privileged scaffold in medicinal chemistry, linked via an ethanone bridge to a naphthalen-2-yloxy moiety. The structure incorporates a methylsulfanyl (S-methyl) group at the 2-position of the imidazoline ring, which can be critical for molecular interactions. This specific architectural motif places it within a class of compounds investigated for their potential to overcome antibiotic resistance . Research into similar imidazole-containing hybrids has shown promise in developing new agents against serious infections caused by multi-drug resistant pathogens, particularly Gram-negative ESKAPE pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii , which are protected by a complex outer membrane that antibiotics struggle to penetrate . The design of such hybrids, which combine discrete pharmacophores into a single molecule, is a key strategy to impair resistance development, improve pharmacokinetic properties, and achieve dual targeting mechanisms that can be more effective than combination therapies with individual antibacterial elements . This compound is supplied as a high-purity solid for research applications exclusively. It is intended for in vitro studies only, including biological screening, mechanism of action studies, and as a key intermediate in the synthesis of more complex therapeutic candidates. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-21-16-17-8-9-18(16)15(19)11-20-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLCIQQAPYVSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of internal alkynes with iodine in dimethyl sulphoxide to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(naphthalen-2-yloxy)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(naphthalen-2-yloxy)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(naphthalen-2-yloxy)ethan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can act as a ligand for metal ions, while the naphthalene moiety can participate in π-π stacking interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Implications of Structural Differences

  • Reactivity: The electron-rich naphthyloxy group may enhance electrophilic substitution reactivity at the ethanone moiety compared to chlorophenyl analogs .

Biological Activity

1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(naphthalen-2-yloxy)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole with naphthalen-2-yloxyacetyl chloride. The reaction conditions often include the use of solvents like acetonitrile and bases such as potassium carbonate. The yield can be optimized through various methods, including recrystallization from ethanol.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria.

Compound MIC (µM) Target Bacteria
This compound20 - 40S. aureus
Related Imidazole Derivative40 - 70E. coli

These results indicate that the compound could potentially serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cytochrome P450 enzymes. In particular, studies have shown that modifications on the imidazole ring can enhance inhibitory activity.

Inhibitor IC50 (nM) Comparison
This compound0.35Liarozole (540 nM)

This highlights the compound's potential as a selective inhibitor in therapeutic applications.

The biological activity of this compound is thought to stem from its ability to interact with specific biological targets, including enzymes involved in metabolic pathways. The imidazole ring is known to participate in hydrogen bonding and π-stacking interactions, which may contribute to its binding affinity and selectivity.

Case Studies

A recent study focused on the synthesis and biological evaluation of related imidazole derivatives demonstrated the importance of structural modifications in enhancing biological activity. For example, compounds with varying substituents on the naphthalene moiety exhibited different levels of antimicrobial activity and enzyme inhibition.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(naphthalen-2-yloxy)ethan-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the naphthalen-2-yloxy group may be introduced through an SN2 reaction between 2-naphthol and a halogenated ethanone precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). The methylsulfanyl-imidazole moiety could be synthesized separately via cyclization of thiourea derivatives with α-haloketones, followed by methylation .
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. THF for slower kinetics) and temperature to minimize byproducts like over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Techniques :

  • ¹H/¹³C NMR : The ketone carbonyl (C=O) appears at ~200–210 ppm in ¹³C NMR. The naphthalene protons show aromatic signals at 7.2–8.5 ppm, while the methylsulfanyl group (S-CH₃) resonates at ~2.1–2.3 ppm in ¹H NMR .
  • FTIR : Stretching vibrations for C=O (~1700 cm⁻¹), C-S (~650 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) are diagnostic .
  • Mass Spectrometry (MS) : Expect a molecular ion peak [M+H]⁺ corresponding to the molecular formula C₁₇H₁₆N₂O₂S (exact mass calculated via high-resolution MS) .

Advanced Questions

Q. How does the methylsulfanyl group influence the electronic properties and reactivity of the imidazole ring?

  • Electronic Effects : The methylsulfanyl group is electron-donating via resonance (+M effect), increasing electron density on the imidazole ring. This enhances nucleophilicity at the N-1 position, facilitating interactions with electrophilic targets (e.g., enzyme active sites) .
  • Reactivity : The S-CH₃ group may participate in hydrogen bonding or π-π stacking with aromatic residues in proteins, as observed in structurally similar imidazole derivatives . Computational studies (DFT) can quantify charge distribution and frontier molecular orbitals to predict reactivity .

Q. What strategies resolve contradictions between experimental crystallographic data and computational models for this compound?

  • Refinement Tools : Use SHELXL for high-resolution refinement. Discrepancies in bond lengths/angles may arise from dynamic disorder; apply restraints or anisotropic displacement parameters .
  • Validation : Cross-check computed (DFT-optimized) geometries with experimental X-ray data. For example, if the imidazole ring planarity deviates, consider solvent effects or crystal packing forces .
  • Case Study : In , triclinic crystal symmetry (space group P1) required careful handling of hydrogen-bonding networks to reconcile computational and experimental data .

Q. How can researchers design experiments to evaluate this compound’s potential as a kinase inhibitor?

  • Assay Design :

Enzyme Inhibition : Test against recombinant kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays. IC₅₀ values can be compared to known inhibitors like imatinib .

Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. The naphthalene moiety may enhance hydrophobic interactions with kinase pockets .

  • Structural Insights : Co-crystallize the compound with a target kinase and solve the structure via X-ray diffraction (as in ), leveraging SHELX programs for refinement .

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